
GSK137647A
Übersicht
Beschreibung
GSK 137647, also known as GSK137647A, is a potent and selective agonist for the free fatty acid receptor 4 (FFA4 or GPR120). It activates FFA4 with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively. Notably, its activity against FFA1, FFA2, and FFA3 is less pronounced (pEC50 < 4.5) .
Wissenschaftliche Forschungsanwendungen
GSK 137647 hat vielfältige Anwendungen in wissenschaftlichen Disziplinen:
Chemie: Als FFA4-Agonist dient es als wertvolles Werkzeug zur Untersuchung des Lipidstoffwechsels und der Signalwege.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Reaktionen, Entzündungen und die Insulinsekretion.
Medizin: Die entzündungshemmenden Eigenschaften von GSK 137647 machen es für potenzielle therapeutische Interventionen relevant.
Industrie: Seine Verwendung in der Wirkstoffforschung und -entwicklung ist ein aktives Forschungsgebiet.
5. Wirkmechanismus
GSK 137647 moduliert zelluläre Reaktionen durch FFA4-Aktivierung. Die genauen molekularen Ziele und beteiligten Pfade sind Gegenstand laufender Forschung.
Wirkmechanismus
Target of Action
GSK137647A is a potent, selective free fatty acid receptor 4 (FFA4) agonist . FFA4, also known as GPR120, is a G-protein coupled receptor that is involved in mediating the effects of long-chain fatty acids .
Mode of Action
This compound interacts with its target, FFA4, to induce a series of downstream effects. It has pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4, respectively . This indicates that this compound has a high affinity for the FFA4 receptor across these species.
Biochemical Pathways
Upon binding to the FFA4 receptor, this compound influences several biochemical pathways. It induces insulin secretion and inhibits epithelial ion transport . These actions are related to the regulation of glucose homeostasis and the anti-inflammatory response .
Result of Action
This compound has been shown to have significant effects on cell differentiation. Specifically, it increases the mineralization of bone mesenchymal stem cells (BMSCs) differentiated osteoblasts and elevates the alkaline phosphatase (ALP) activity in a time-dependent manner . Moreover, this compound decreases the adipogenic differentiation of BMSCs .
Biochemische Analyse
Biochemical Properties
GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .
Subcellular Localization
Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .
Vorbereitungsmethoden
Industrial Production:: Information on large-scale industrial production methods for GSK 137647 remains limited. it is typically synthesized through specialized processes in research laboratories.
Analyse Chemischer Reaktionen
Reaktionen:: GSK 137647 kann verschiedene chemische Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution
Häufige Reagenzien und Bedingungen::Oxidation: Oxidationsmittel (z. B. Peroxide, Chromate)
Reduktion: Reduktionsmittel (z. B. Hydride, Metallkatalysatoren)
Substitution: Nukleophile (z. B. Amine, Alkoxide)
Hauptprodukte:: Die Hauptprodukte, die aus diesen Reaktionen resultieren, werden in der Literatur nicht explizit berichtet.
Vergleich Mit ähnlichen Verbindungen
Während detaillierte Vergleiche rar sind, zeichnet sich GSK 137647 durch seine selektive FFA4-Aktivität aus. Zu ähnlichen Verbindungen gehören andere FFA-Rezeptoragonisten, aber ihre unterschiedlichen Profile erfordern weitere Untersuchungen.
Biologische Aktivität
GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), has garnered significant attention in recent years due to its potential therapeutic applications in metabolic disorders and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory pathways, and relevant research findings.
FFA4, also known as GPR120, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating anti-inflammatory responses and enhancing insulin sensitivity. This compound activates FFA4, leading to various intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and modulation of metabolic processes.
Key Signaling Pathways
- Inhibition of NF-κB Activation : this compound has been shown to inhibit NF-κB activation in macrophages, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
- PPARγ Modulation : The compound enhances the expression of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism. This modulation is associated with decreased inflammatory gene expression in response to lipopolysaccharide (LPS) stimulation in macrophages .
In Vitro Studies
Research has demonstrated that this compound significantly reduces LPS-induced pro-inflammatory cytokine expression in various cell types. A study conducted on large yellow croaker macrophages revealed that treatment with this compound led to a marked decrease in the mRNA levels of pro-inflammatory genes such as IL-1β, IL-6, IL-8, TNF-α, and COX-2 .
Table 1: Effects of this compound on Pro-inflammatory Cytokines
Cytokine | Control (LPS) | LPS + this compound | p-value |
---|---|---|---|
IL-1β | High | Low | <0.001 |
IL-6 | High | Low | <0.001 |
IL-8 | High | Low | <0.001 |
TNF-α | High | Low | <0.001 |
COX-2 | High | Low | <0.001 |
In Vivo Studies
This compound has also been evaluated in animal models for its anti-inflammatory effects. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, administration of this compound significantly alleviated symptoms such as weight loss and colon damage .
Case Study: DSS-Induced Colitis in Mice
Researchers administered this compound at a dosage of 1 mg/kg body weight from days 3 to 6 of the experiment. The results indicated:
- Weight Loss : Reduced compared to control.
- Colon Length : Increased compared to control.
- Macroscopic Score : Improved inflammation scores.
Pharmacological Profile
This compound exhibits a favorable pharmacological profile with high selectivity for FFA4 over other receptors. In comparative studies with other FFA4 agonists like TUG891, this compound demonstrated a moderate potency (IC50 = 0.34 μM) but was effective in eliciting significant biological responses .
Table 2: Potency Comparison of FFA4 Agonists
Compound | IC50 (μM) |
---|---|
TUG891 | 0.16 ± 0.01 |
This compound | 0.34 ± 0.07 |
GW9508 | 3.62 ± 0.50 |
Eigenschaften
IUPAC Name |
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAFMNPXPXOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.